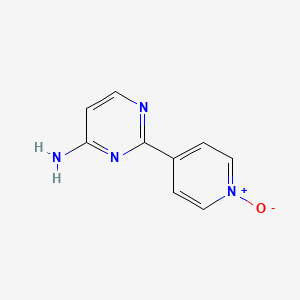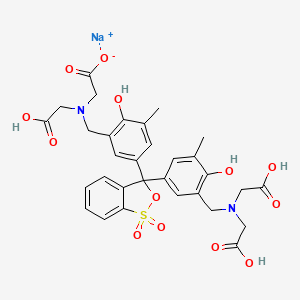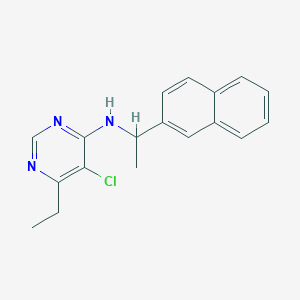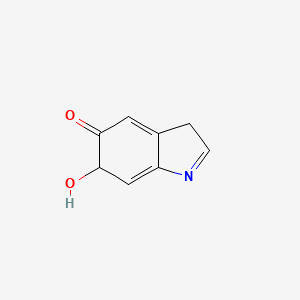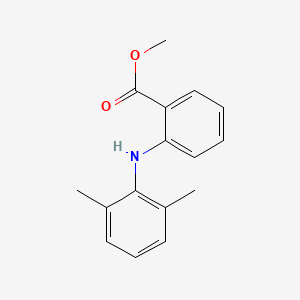
Methyl 2-((2,6-dimethylphenyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Denatonium Benzoate is a white crystalline powder or granule that is odorless and extremely bitter. Its melting point ranges from 163 to 170°C.
- It is soluble in water and easily dissolves in ethanol, ethylene glycol, and propylene glycol.
- Denatonium Benzoate is recognized as the world’s bitterest known substance.
- Even a tiny amount (as little as thirty parts per million) renders a liquid intolerably bitter for most human subjects.
- Due to its extreme bitterness, it is commonly added to various products to prevent accidental poisonings.
Métodos De Preparación
- Denatonium Benzoate can be synthesized through various routes.
- One common method involves reacting benzyl chloride with 2,6-dimethylaniline to form the intermediate benzyl 2,6-dimethylphenylcarbamate.
- The subsequent reaction with sodium benzoate yields Denatonium Benzoate.
Análisis De Reacciones Químicas
- Denatonium Benzoate is stable under normal conditions.
- It does not readily undergo chemical reactions.
- it can participate in substitution reactions, such as the formation of its benzylic halide.
- Common reagents include benzyl chloride, sodium benzoate, and other related compounds.
Aplicaciones Científicas De Investigación
- Denatonium Benzoate has diverse applications:
Denaturant for Alcohols: Used to render ethanol and other alcohols undrinkable.
Aversive Agent in Automotive Products: Added to anti-freezes, brake fluid, and hydraulic fluid to prevent accidental ingestion.
Cosmetics and Household Products: Found in nail cream, toilet water, disinfectants, and cleaning agents.
Child Safety: Discourages children from ingesting harmful substances.
Paints, Solvents, and Inks: Used as an aversive agent.
Pesticides and Rodenticides: Prevents accidental poisonings.
Veterinary Applications: Prevents cannibalism in pigs and repels animals.
Environmental Protection: Used in gardens and agriculture.
Research and Safety Testing: Used in various scientific studies.
Mecanismo De Acción
- Denatonium Benzoate’s bitter taste results from its interaction with taste receptors on the tongue.
- It activates specific bitter taste receptors, leading to a strong aversive response.
- The exact molecular targets and pathways involved are still an area of ongoing research.
Comparación Con Compuestos Similares
- Denatonium Benzoate is unique due to its extreme bitterness.
- Similar compounds include Brucine, Quassin, Quinine, and Naringin, but none match its intensity.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
methyl 2-(2,6-dimethylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-11-7-6-8-12(2)15(11)17-14-10-5-4-9-13(14)16(18)19-3/h4-10,17H,1-3H3 |
Clave InChI |
MTMOHYJLPSHJFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
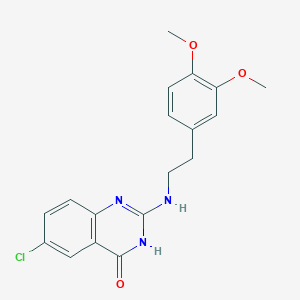


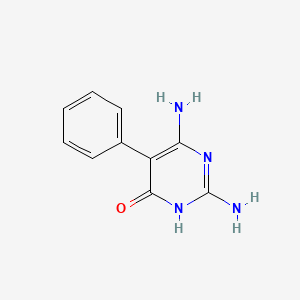
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)


